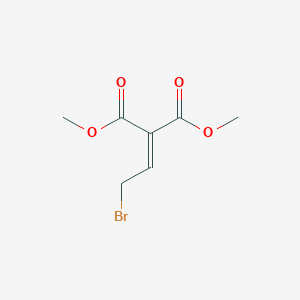
Dimethyl (2-bromoethylidene)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-bromoethylidene)propanedioate is a chemical compound with the molecular formula C7H9BrO4 It is a derivative of propanedioic acid, where two ester groups are attached to the central carbon atom, and a bromoethylidene group is attached to one of the ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (2-bromoethylidene)propanedioate can be synthesized through several methods. One common approach involves the bromination of dimethyl propanedioate. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like a radical initiator. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-bromoethylidene)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom in substitution reactions.
Catalysts: Radical initiators or bases can facilitate various reactions involving this compound.
Solvents: Common solvents used in these reactions include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with nucleophiles can produce a variety of functionalized compounds .
Applications De Recherche Scientifique
Dimethyl (2-bromoethylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules through various chemical transformations.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of dimethyl (2-bromoethylidene)propanedioate involves its reactivity with nucleophiles and other chemical species. The bromine atom serves as a reactive site for substitution and addition reactions, while the ester groups influence the compound’s reactivity and stability. The molecular targets and pathways involved in these reactions depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A related compound with two ester groups attached to a central carbon atom, but without the bromoethylidene group.
Diethyl malonate: Similar to dimethyl malonate but with ethyl ester groups instead of methyl ester groups.
Methyl bromoacetate: Contains a bromine atom and an ester group but lacks the additional ester group present in dimethyl (2-bromoethylidene)propanedioate.
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
69231-27-2 |
|---|---|
Formule moléculaire |
C7H9BrO4 |
Poids moléculaire |
237.05 g/mol |
Nom IUPAC |
dimethyl 2-(2-bromoethylidene)propanedioate |
InChI |
InChI=1S/C7H9BrO4/c1-11-6(9)5(3-4-8)7(10)12-2/h3H,4H2,1-2H3 |
Clé InChI |
HHOYCTUYMUTAQF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=CCBr)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



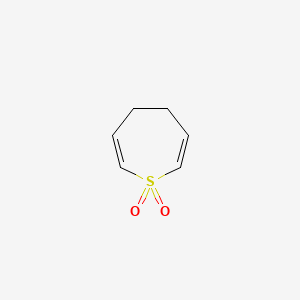
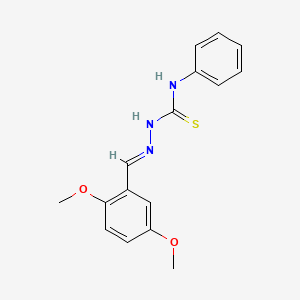
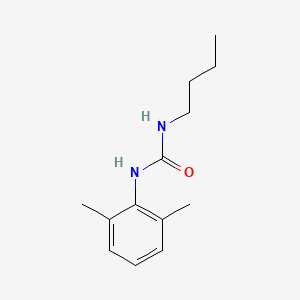
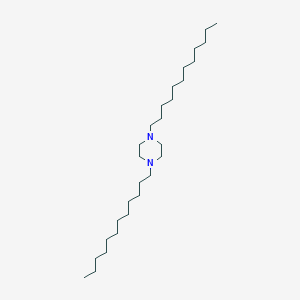
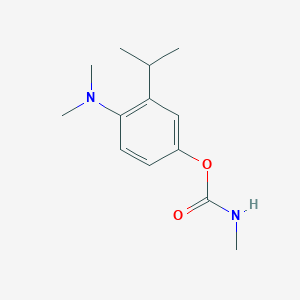

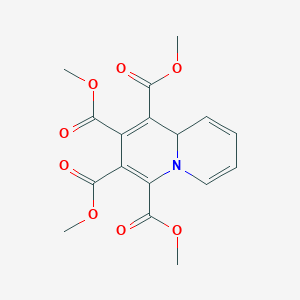

![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)

![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
